Cas no 282723-22-2 (3-Chloro-2-isopropoxypyridine)
3-Chloro-2-isopropoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-isopropoxypyridine
- 3-chloro-2-propan-2-yloxypyridine
- MFCD19689930
- A1-00595
- AKOS022185701
- SB52904
- DA-23849
- A876749
- 2-Isopropoxy-3-chloropyridine
- 282723-22-2
- CS-0195240
- SCHEMBL364773
- QFEQVJQATJJYFM-UHFFFAOYSA-N
-
- MDL: MFCD19689930
- Inchi: 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3
- InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CN=C1OC(C)C
Computed Properties
- Exact Mass: 171.0450916g/mol
- Monoisotopic Mass: 171.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 22.1Ų
3-Chloro-2-isopropoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 121514-5g |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 5g |
$1120.00 | 2023-09-07 | ||
| Alichem | A029187617-250mg |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 95% | 250mg |
$196.35 | 2023-09-02 | |
| Alichem | A029187617-1g |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 95% | 1g |
$486.72 | 2023-09-02 | |
| Chemenu | CM122620-1g |
3-chloro-2-isopropoxypyridine |
282723-22-2 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM122620-5g |
3-chloro-2-isopropoxypyridine |
282723-22-2 | 95% | 5g |
$1000 | 2024-07-28 | |
| abcr | AB515878-500 mg |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 500MG |
€294.90 | 2023-04-17 | ||
| abcr | AB515878-1 g |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 1g |
€393.40 | 2023-04-17 | ||
| abcr | AB515878-5 g |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 5g |
€1,280.70 | 2023-04-17 | ||
| eNovation Chemicals LLC | Y0994978-5g |
3-chloro-2-isopropoxypyridine |
282723-22-2 | 95% | 5g |
$770 | 2024-08-02 | |
| abcr | AB515878-500mg |
3-Chloro-2-isopropoxypyridine |
282723-22-2 | 500mg |
€294.90 | 2023-09-02 |
3-Chloro-2-isopropoxypyridine Suppliers
3-Chloro-2-isopropoxypyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-Chloro-2-isopropoxypyridine
Professional Introduction to 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2)
3-Chloro-2-isopropoxypyridine, with the chemical formula C₇H₈ClNO, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine ring substituted with a chlorine atom at the 3-position and an isopropoxy group at the 2-position. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules. The compound's molecular structure, characterized by its electron-withdrawing chlorine atom and electron-donating isopropoxy group, contributes to its reactivity and utility in organic synthesis.
The CAS number 282723-22-2 uniquely identifies this chemical entity in scientific literature and industrial applications. This numbering system ensures precise identification and differentiation of chemical substances, facilitating accurate documentation and communication in research and development processes. The compound's stability under standard conditions makes it suitable for handling in laboratory settings, though proper safety measures should always be observed.
In recent years, 3-Chloro-2-isopropoxypyridine has garnered attention for its role in the development of novel pharmaceutical agents. Its pyridine core is a common motif in many bioactive molecules, including kinase inhibitors and antiviral agents. The presence of the chlorine substituent enhances electrophilicity, making it a versatile building block for further functionalization via nucleophilic substitution reactions. Similarly, the isopropoxy group provides steric hindrance and can influence the electronic properties of adjacent functional groups.
One of the most compelling applications of 3-Chloro-2-isopropoxypyridine lies in its use as a precursor in medicinal chemistry. Researchers have leveraged its reactivity to develop inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have been explored as potential treatments for neurological disorders, where modulation of kinase activity is crucial. The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.
Advances in synthetic methodologies have further expanded the utility of 3-Chloro-2-isopropoxypyridine. Modern techniques, including transition-metal-catalyzed cross-coupling reactions, enable efficient construction of complex molecular frameworks from this intermediate. Such methodologies are particularly valuable in drug discovery pipelines, where rapid access to structurally diverse compounds is essential for hit identification and optimization.
The agrochemical sector has also recognized the potential of 3-Chloro-2-isopropoxypyridine as a key intermediate in pesticide development. Its structural features contribute to the efficacy of crop protection agents by enhancing binding affinity to biological targets. For example, pyridine-based compounds have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. The versatility of this compound allows chemists to design molecules with tailored biological activities.
In conclusion, 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2) represents a cornerstone in synthetic chemistry with far-reaching implications for pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse applications across multiple industries, underscoring its importance as a research tool and commercial product. As scientific understanding progresses, new opportunities for utilizing this compound are likely to emerge, further solidifying its role in modern chemistry.
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